REACTION_CXSMILES
|
Br[C:2]1[N:11]=[C:5]2[CH:6]=[CH:7][C:8]([Br:10])=[CH:9][N:4]2[N:3]=1.[NH:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1>>[Br:10][C:8]1[CH:7]=[CH:6][C:5]2[N:4]([N:3]=[C:2]([N:12]3[CH2:17][CH2:16][O:15][CH2:14][CH2:13]3)[N:11]=2)[CH:9]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=NN2C(C=CC(=C2)Br)=N1
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 4 hours under argon atmosphere
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated to dryness under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=2N(C1)N=C(N2)N2CCOCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 672 mg | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |